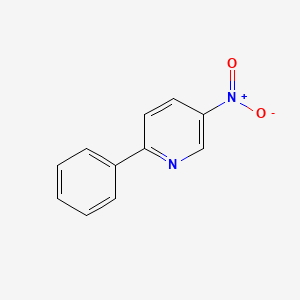

5-硝基-2-苯基吡啶

概述

描述

5-Nitro-2-phenylpyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The nitropyridines are known for their diverse chemical reactivity and have been the subject of various synthetic and analytical studies due to their potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 5-nitro-2-phenylpyridine and its derivatives can be achieved through various pathways. One approach involves the substitution reactions of 5-nitropyridine-2-sulfonic acid, where the sulfonate group is replaced by different nucleophiles, such as oxygen, nitrogen, and halogen nucleophiles, to yield a range of 2,5-disubstituted pyridines . Another method utilizes 2,2'-dithiobis(5-nitropyridine) for the activation of cysteine in peptides, leading to asymmetric disulfide formation and the introduction of the 5-nitro-2-pyridinesulfenyl group . Additionally, multicomponent reactions have been employed to synthesize 4-unsubstituted 5-nitropyridine derivatives, which upon oxidation yield 5-nitro-6-phenylpyridines .

Molecular Structure Analysis

The molecular structure of 5-nitro-2-phenylpyridine and its isomers has been studied using various spectroscopic techniques and quantum chemical calculations. The vibrational characteristics of the hydrazo group in these compounds have been analyzed in relation to the inter- and intra-molecular hydrogen bonds formed within the molecules . Single crystal X-ray diffraction studies have also been conducted to elucidate the non-proton transfer co-crystal structures of 2-amino-5-nitropyridine with other compounds, revealing intricate hydrogen bonding patterns .

Chemical Reactions Analysis

5-Nitro-2-phenylpyridine can undergo a variety of chemical reactions. For instance, nitration reactions have been explored, where nitro groups are introduced into different positions of the pyridine ring or its substituents . The reactivity of the nitro group in these compounds allows for further functionalization and the creation of diverse chemical structures. The excited states of hydrazo-compounds, including 5-nitro-2-phenylpyridine, have been investigated through electronic absorption and emission spectra, providing insights into the electronic properties and potential applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-2-phenylpyridine derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the compound's reactivity, solubility, and stability. The electronic properties, such as the HOMO-LUMO transition, have been characterized using quantum chemical calculations, which are crucial for understanding the behavior of these compounds in various chemical environments . The synthesis and reactions of nitropyridines have been extensively studied, highlighting the versatility and regioselectivity of these compounds in chemical transformations .

科学研究应用

硝化反应和衍生物合成

- 硝化过程:5-硝基-2-苯基吡啶参与了硝化反应。例如,2,5-二甲基-4-苯基吡啶可以经历硝化反应产生硝基化合物和二硝基衍生物 (Prostakov et al., 1976)。

- 多组分合成:用于不对称5-硝基吡啶的多组分合成。这种合成符合绿色化学原则,提供了改善产率和反应时间的优势 (Koveza et al., 2018)。

抗有丝分裂剂和分子研究

- 抗肿瘤活性:一些5-硝基吡啶衍生物,如肟类化合物,在小鼠中显示出抗肿瘤活性。这些化合物作为有效的抗有丝分裂剂的前体 (Temple et al., 1992)。

- 互变异构研究:已对5-硝基-2-苯胺基吡啶及相关杂环化合物的互变异构行为进行研究,为化学平衡和分子结构提供了见解 (Hirota et al., 1980)。

电子和光物理性质

- 激发态分析:对各种偶氮化合物的激发态进行了研究,包括5-硝基-2-(2-苯基肼基)吡啶,以了解它们的电子吸收和发射光谱 (Michalski et al., 2016)。

- 光致发光研究:5-硝基-2-苯基吡啶衍生物已用于合成铱(III)配合物,展现出适用于发光器件应用的光致发光性能 (Xu et al., 2016)。

分子电子学和药物合成

- 分子二极管:已探索用于展示电荷诱导构象转换的分子二极管 (Derosa et al., 2003)。

- 糖基转移酶抑制剂:已合成了5-硝基-2-吡啶基衍生物,用于合成尿苷衍生物,潜在的糖基转移酶抑制剂 (Komor et al., 2012)。

安全和危害

属性

IUPAC Name |

5-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOAJTWVYTULDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376530 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-phenylpyridine | |

CAS RN |

89076-64-2 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

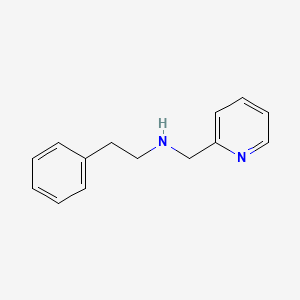

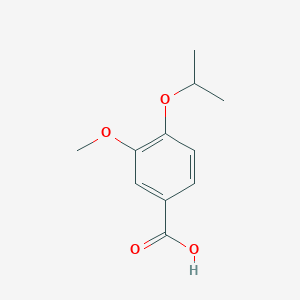

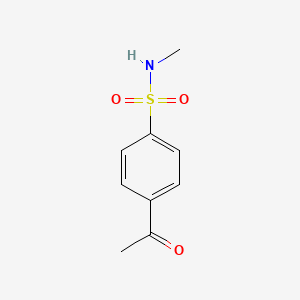

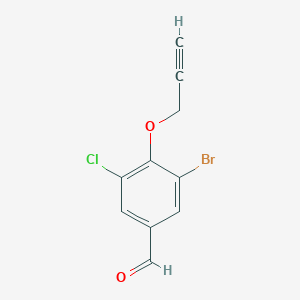

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-nitro-2-phenylpyridine in the context of the provided research?

A1: In the provided research, 5-nitro-2-phenylpyridine functions as a cyclometalating ligand in iridium(III) complexes. [] These complexes are being investigated for their potential in nonlinear optical (NLO) applications, specifically reverse-saturable absorption (RSA). [] One specific complex studied is [Ir(ppyNO2)2(CNArdmp)2]+, where ppyNO2 represents the 5-nitro-2-phenylpyridine ligand. []

Q2: How does the structure of the iridium complex containing 5-nitro-2-phenylpyridine influence its photophysical properties?

A2: The presence of 5-nitro-2-phenylpyridine (ppyNO2) as a cyclometalating ligand in the iridium complex significantly impacts its ground-state and excited-state absorption spectra. [] This influence arises from the electronic properties of the ppyNO2 ligand, which contribute to the overall electronic structure and transitions within the complex. While the research does not delve into specific structure-property relationships for this particular complex, it highlights the importance of ligand choice in tuning the photophysical behavior for NLO applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)